Cas no 137101-74-7 (1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one)

1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one is a substituted aromatic ketone featuring both chloro and fluoro functional groups, which contribute to its distinct chemical reactivity and potential utility in synthetic applications. The presence of electron-withdrawing substituents on the phenyl rings enhances its electrophilic character, making it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles or pharmaceuticals. Its well-defined structure allows for precise functionalization, offering versatility in cross-coupling reactions or nucleophilic additions. The compound’s stability under standard conditions ensures reliable handling and storage, while its purity is critical for reproducible results in research and industrial processes.
1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one structure
137101-74-7 structure
商品名:1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one
CAS番号:137101-74-7
MF:C14H10ClFO
メガワット:248.680006504059
CID:4594299
PubChem ID:22399504

1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one
    • インチ: 1S/C14H10ClFO/c15-13-4-2-1-3-12(13)14(17)9-10-5-7-11(16)8-6-10/h1-8H,9H2
    • InChIKey: JAKXQTAJSUAEJA-UHFFFAOYSA-N
    • ほほえんだ: C(=O)(C1=CC=CC=C1Cl)CC1=CC=C(F)C=C1

計算された属性

  • せいみつぶんしりょう: 248.0404208g/mol
  • どういたいしつりょう: 248.0404208g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01086040-1g
1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one
137101-74-7 95%
1g
¥3254.0 2023-04-02
Enamine
EN300-75089-0.1g
1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one
137101-74-7 95.0%
0.1g
$98.0 2025-02-20
Chemenu
CM474477-1g
1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one
137101-74-7 95%+
1g
$466 2023-03-27
Chemenu
CM474477-250mg
1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one
137101-74-7 95%+
250mg
$188 2023-03-27
Chemenu
CM474477-500mg
1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one
137101-74-7 95%+
500mg
$334 2023-03-27
Aaron
AR01AIA7-2.5g
1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one
137101-74-7 95%
2.5g
$1024.00 2025-02-09
Aaron
AR01AIA7-50mg
1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one
137101-74-7 95%
50mg
$116.00 2025-02-09
Aaron
AR01AIA7-5g
1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one
137101-74-7 95%
5g
$1504.00 2023-12-16
A2B Chem LLC
AV68771-50mg
1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one
137101-74-7 95%
50mg
$105.00 2024-04-20
1PlusChem
1P01AI1V-250mg
1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one
137101-74-7 95%
250mg
$193.00 2025-03-19

1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one 関連文献

1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-oneに関する追加情報

Professional Introduction to 1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one (CAS No. 137101-74-7)

1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 137101-74-7, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development.

The molecular structure of 1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one consists of a central ethanone backbone substituted with a 2-chlorophenyl group at the first carbon and a 4-fluorophenyl group at the second carbon. This arrangement imparts distinct electronic and steric properties to the molecule, making it a versatile scaffold for designing novel bioactive compounds.

In recent years, there has been a growing interest in exploring the pharmacological properties of arylketones, particularly those incorporating halogenated aromatic rings. The presence of chlorine and fluorine atoms in 1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one enhances its reactivity and binding affinity towards various biological targets. This has led to its investigation as a potential intermediate in the synthesis of drugs targeting neurological disorders, inflammation, and cancer.

One of the most compelling aspects of 1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. The compound's ability to interact with kinase active sites has been explored in several preclinical studies. For instance, research has demonstrated that derivatives of this compound can inhibit the activity of tyrosine kinases, which are overexpressed in many cancer cell lines.

The fluorine atom in the 4-fluorophenyl group is particularly noteworthy, as fluorine substitution can significantly influence the metabolic stability and pharmacokinetic properties of a molecule. Studies have shown that fluorinated arylketones exhibit improved bioavailability and prolonged half-life when compared to their non-fluorinated counterparts. This makes 1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one an attractive candidate for further development into therapeutic agents.

In addition to its kinase inhibition properties, 1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one has also been investigated for its potential anti-inflammatory effects. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and atherosclerosis. Preclinical studies have indicated that certain derivatives of this compound can modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines. This suggests that it may have therapeutic applications in conditions where inflammation plays a significant role.

The synthesis of 1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one involves multi-step organic reactions, typically starting from readily available aromatic precursors. The chlorination and fluorination steps are critical in introducing the necessary substituents onto the phenyl rings. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.

The compound's solubility profile is another important consideration in drug development. 1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one exhibits moderate solubility in organic solvents but limited solubility in water. This property can be leveraged to design formulations that optimize drug delivery and bioavailability. For example, it can be formulated as an oral capsule or an injectable solution depending on the desired route of administration.

Evaluation of the safety profile is essential before any therapeutic application can be considered. Toxicological studies have been conducted to assess the acute and chronic toxicity of 1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one. These studies have provided valuable insights into its potential side effects and dosing regimens. While no significant toxicities were observed at moderate doses, further investigation is warranted to fully understand its long-term effects.

The integration of computational chemistry techniques has significantly accelerated the discovery process for new drug candidates like 1-(CAS No.No.-74-7). Molecular modeling studies have helped predict binding affinities and interactions with biological targets, thereby reducing the need for extensive experimental screening. This approach not only saves time but also resources, making it an indispensable tool in modern drug discovery.

The future prospects for 1-(CAS No.No.) are promising, with ongoing research aimed at optimizing its pharmacological properties further. Novel derivatives are being designed with the goal of improving selectivity, potency, and safety profiles. Additionally, exploring new synthetic routes could enhance scalability and cost-effectiveness for large-scale production.

In conclusion, 1-(CAS No.) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and potential therapeutic applications. Its role as an intermediate in drug development underscores its importance in addressing various diseases ranging from cancer to inflammatory disorders. With continued research and innovation, this compound holds great promise for improving patient outcomes worldwide.

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